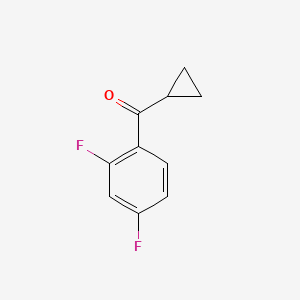

Cyclopropyl 2,4-difluorophenyl ketone

Vue d'ensemble

Description

Cyclopropyl 2,4-difluorophenyl ketone is an organic compound with the molecular formula C10H8F2O . It has a molecular weight of 182.17 . The compound is solid or semi-solid or liquid in its physical form .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 182.17 . It is stored at room temperature and is sealed in dry conditions . The compound is solid or semi-solid or liquid in its physical form .Applications De Recherche Scientifique

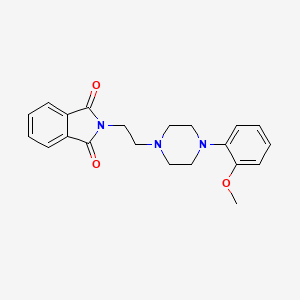

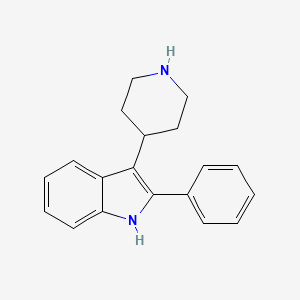

Synthesis of Neuroleptic Agents

Cyclopropyl 2,4-difluorophenyl ketone has been used in the synthesis of neuroleptic agents. For instance, it was involved in the preparation of a neuroleptic agent (ID-470B) labeled with carbon-14 at the carbonyl position for metabolic studies. This process involved the Friedel-Crafts reaction with m-difluoro-benzene and subsequent chemical transformations (Nakatsuka, Kawahara, Kamada, & Yoshitake, 1979).

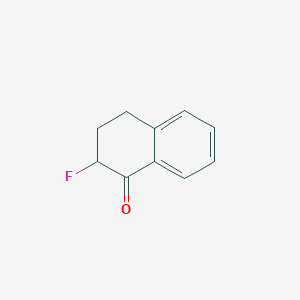

Nickel-Catalyzed Cycloaddition

In the field of catalysis, cyclopropyl phenyl ketone, a related compound, underwent oxidative addition to Ni(PCy3) to form a nickeladihydropyran, a key intermediate for nickel-catalyzed homo- or heterocycloaddition processes to create cyclopentane compounds (Ogoshi, Nagata, & Kurosawa, 2006).

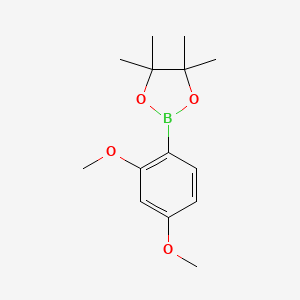

Kinetic Resolution in Gold(I) Catalysis

Cyclopropyl ketones have been utilized in the kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones under the catalysis of chiral gold(I) species, contributing to the field of asymmetric synthesis and stereochemistry (Yanqing Zhang & Junliang Zhang, 2012).

Ring Opening Reactions

Cyclopropyl ketones, including those with 2,4-difluorophenyl groups, have been studied for their ring-opening reactions. For example, they were efficiently cleaved under mild conditions to yield γ,δ-enones, showing their utility in synthetic organic chemistry (OchiaiMasahito, SumiKenzo, & FujitaEiichi, 1982).

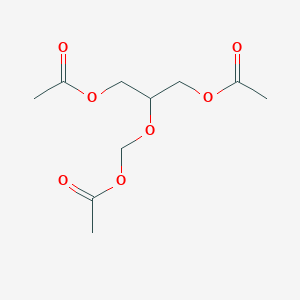

Photocatalysis in Organic Synthesis

These compounds have also been employed in photocatalytic systems for formal [3+2] reactions with olefins, demonstrating their relevance in the development of new methodologies in organic synthesis (Lu, Shen, & Yoon, 2011).

Safety and Hazards

Cyclopropyl 2,4-difluorophenyl ketone is considered hazardous. It has the signal word ‘Danger’ and is classified under GHS06 . The hazard statements include H301, H311, and H331 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 .

Propriétés

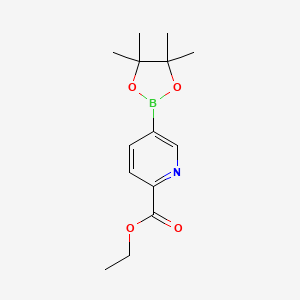

IUPAC Name |

cyclopropyl-(2,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKCOBHJTXEYLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437457 | |

| Record name | Cyclopropyl(2,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60131-34-2 | |

| Record name | Cyclopropyl(2,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of cyclopropyl 2,4-difluorophenyl ketone in the synthesis of the neuroleptic agent ID-470B?

A1: this compound serves as the crucial starting material for synthesizing the radiolabeled neuroleptic agent ID-470B (2′Amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromemethylphenyl)-piperidino]butyrophenone). [] The synthesis involves a series of reactions starting with the Friedel-Crafts reaction of this compound with cyclopropane-carboxylic-14c acid. This reaction introduces the radiolabeled carbon (carbon-14) at the carbonyl position, ultimately leading to the target compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazin-1-ium](/img/structure/B1312990.png)

![(R)-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B1313026.png)

![1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone](/img/structure/B1313027.png)

![4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol](/img/structure/B1313030.png)